An In-Depth Technical Guide to the Chemical Properties of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
An In-Depth Technical Guide to the Chemical Properties of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This document delves into the nuanced chemical characteristics of this specific derivative, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will explore a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics, discuss its chemical reactivity, and survey the landscape of its potential therapeutic applications based on the rich pharmacology of the 1,2,4-oxadiazole class of compounds.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in pharmaceutical sciences due to its favorable physicochemical properties and broad spectrum of biological activities.[2][3] Its metabolic stability, a consequence of its aromatic character and resistance to enzymatic degradation, makes it an attractive scaffold in the design of novel therapeutics.[1] Furthermore, the 1,2,4-oxadiazole ring can act as a bioisosteric replacement for esters and amides, a strategy often employed to enhance a drug candidate's pharmacokinetic profile by improving oral bioavailability and metabolic half-life.[1]
Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][4] The specific substitution pattern on the oxadiazole ring profoundly influences its biological target and efficacy. In the case of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine, the presence of a benzyl group at the 3-position and a methanamine group at the 5-position suggests a molecule with the potential for diverse biological interactions. This guide aims to provide a detailed chemical foundation for the exploration of this promising compound.
Diagram 1: Chemical Structure of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine
Caption: Structure of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Estimated to be in the range of 100-150 °C |
| Boiling Point | > 300 °C (decomposes) |
| pKa (most basic) | ~8.5-9.5 (for the primary amine) |
| LogP | ~1.5 - 2.5 |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water, but should be soluble in acidic aqueous solutions. |
Note: These values are estimations and should be confirmed by experimental analysis.
Synthesis and Characterization
A robust and efficient synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is crucial for its further investigation. Based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a multi-step synthetic route is proposed.[5]
Diagram 2: Proposed Synthetic Pathway
Caption: Proposed synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine.
Detailed Synthetic Protocol
Step 1: Synthesis of Phenylacetamidoxime
-
To a solution of phenylacetonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of tert-butyl ((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)carbamate (Boc-protected intermediate)
-
To a solution of N-Boc-glycine in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) and stir at room temperature to activate the carboxylic acid.
-
Add the phenylacetamidoxime from Step 1 to the reaction mixture and continue stirring at room temperature.
-
Heat the reaction mixture to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.[1] The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Step 3: Synthesis of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine (Final Product)
-
Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane), dropwise at 0 °C.[6][7]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC.
-
Remove the solvent and excess acid under reduced pressure. The resulting product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to yield the free amine. Purification can be achieved by recrystallization or column chromatography.
Characterization
The structural confirmation of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
| Technique | Expected Salient Features |
| ¹H NMR | - Aromatic protons of the benzyl group: multiplet around δ 7.2-7.4 ppm. - Methylene protons of the benzyl group: singlet around δ 4.0-4.2 ppm. - Methylene protons of the aminomethyl group: singlet around δ 3.8-4.0 ppm. - Amine protons: broad singlet, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Aromatic carbons of the benzyl group: signals in the range of δ 125-140 ppm. - Methylene carbon of the benzyl group: signal around δ 30-35 ppm. - Carbons of the 1,2,4-oxadiazole ring: signals in the range of δ 165-175 ppm. - Methylene carbon of the aminomethyl group: signal around δ 35-40 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine: two bands in the region of 3300-3400 cm⁻¹. - C-H stretching of aromatic and aliphatic groups: ~3000-3100 cm⁻¹ and ~2850-2950 cm⁻¹ respectively. - C=N stretching of the oxadiazole ring: ~1600-1650 cm⁻¹. - C-O stretching of the oxadiazole ring: ~1050-1150 cm⁻¹. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z 190.10. |
Diagram 3: Characterization Workflow
Caption: Workflow for the purification and characterization of the target compound.
Chemical Reactivity
The chemical reactivity of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is dictated by its three main structural components: the 1,2,4-oxadiazole ring, the benzyl group, and the primary aminomethyl group.
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1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations. The ring is susceptible to nucleophilic attack, particularly at the C5 position, which can lead to ring-opening reactions under harsh conditions (e.g., strong acids or bases). The N-O bond is the weakest bond in the ring and can be cleaved under reductive or photolytic conditions, leading to rearrangements.[8]
-
Benzyl Group: The benzyl group is relatively inert. The methylene protons are benzylic and can be involved in radical reactions under specific conditions. The phenyl ring can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the attached oxadiazole ring.
-
Aminomethyl Group: The primary amine is the most reactive functional group in the molecule. It is nucleophilic and basic, and will readily react with electrophiles. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Salt Formation: Reaction with acids to form ammonium salts.
-
The interplay of these reactive sites allows for a wide range of chemical modifications, making (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine a versatile building block for the synthesis of more complex molecules and chemical libraries.
Potential Applications in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[9] The specific combination of a benzyl and an aminomethyl substituent in (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine suggests several promising avenues for drug discovery research.
-
Oncology: Many 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated potent anticancer activity against various cancer cell lines.[4] The structural features of the title compound could allow it to interact with various biological targets implicated in cancer, such as kinases, proteases, or protein-protein interactions.
-
Infectious Diseases: The 1,2,4-oxadiazole nucleus is present in several compounds with antibacterial, antifungal, and antiviral properties.[2] The aminomethyl group could be crucial for interacting with bacterial or viral enzymes, or for improving the compound's solubility and cell permeability.
-
Neuroscience: The ability of 1,2,4-oxadiazoles to act as bioisosteres for amides and esters has led to their incorporation into centrally acting agents. They have been explored as ligands for various receptors in the central nervous system, including muscarinic, serotonergic, and benzodiazepine receptors.[1][9]
-
Inflammation and Pain: A number of 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[3] The benzyl group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
The primary amine of (3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine provides a convenient handle for further chemical derivatization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This makes it an attractive starting point for lead optimization in a drug discovery program.
Conclusion
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine is a molecule of significant interest, combining the robust and biologically favorable 1,2,4-oxadiazole core with versatile benzyl and aminomethyl substituents. While experimental data for this specific compound is sparse, this guide has provided a comprehensive theoretical framework for its chemical properties. We have outlined a plausible and detailed synthetic route, predicted its key physicochemical and spectroscopic characteristics, discussed its likely chemical reactivity, and explored its potential applications in drug discovery. This technical guide serves as a valuable resource for researchers and scientists, providing the foundational knowledge necessary to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.
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